2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile
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Overview
Description
2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile is an organic compound characterized by its unique structure, which includes a dimethylamino group, a methoxy group, and a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile typically involves the reaction of enaminones with malononitrile. One common method includes the reaction of 3-dimethylamino-2-propenones with malononitrile in the presence of a base such as piperidine in ethanol. This reaction proceeds through a series of steps, including the formation of an intermediate dienamide, which can further cyclize under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of solid catalysts and optimized reaction conditions can enhance the yield and purity of the product. For instance, the Knoevenagel condensation reaction, which involves the reaction of benzaldehyde with malononitrile, can be adapted for the synthesis of related compounds using hydrotalcite catalysts .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in intramolecular charge transfer (ICT) processes, which are crucial for its photophysical properties. These processes involve the transfer of electrons within the molecule, leading to changes in its electronic state and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-(3-(Dimethylamino)-3-phenyl-2-propenylidene)malononitrile: Similar in structure but with a phenyl group instead of a methoxy group.
2-(3-(Dimethylamino)-1-ethoxyallylidene)malononitrile: Similar but with an ethoxy group instead of a methoxy group.
Uniqueness
2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile is unique due to its specific combination of functional groups, which confer distinct electronic and photophysical properties. This uniqueness makes it valuable in applications requiring precise control over electronic properties, such as in the development of nonlinear optical materials and sensors .
Properties
Molecular Formula |
C9H11N3O |
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Molecular Weight |
177.2 g/mol |
IUPAC Name |
2-[3-(dimethylamino)-1-methoxyprop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C9H11N3O/c1-12(2)5-4-9(13-3)8(6-10)7-11/h4-5H,1-3H3 |
InChI Key |
YEUYKZLMAGACBX-UHFFFAOYSA-N |
SMILES |
CN(C)C=CC(=C(C#N)C#N)OC |
Canonical SMILES |
CN(C)C=CC(=C(C#N)C#N)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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